molecular formula C26H40As2O2 B14268101 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane CAS No. 137790-13-7

5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane

Cat. No.: B14268101
CAS No.: 137790-13-7
M. Wt: 534.4 g/mol
InChI Key: GIWWQXHNJOTSNO-UHFFFAOYSA-N
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Description

5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is a complex organic compound characterized by its unique structure, which includes two phenyl groups and two arsenic atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include phenyl derivatives and arsenic-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle arsenic-containing reagents.

Chemical Reactions Analysis

Types of Reactions

5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce arsenic oxides, while substitution reactions can yield derivatives with different functional groups.

Scientific Research Applications

5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of arsenic atoms in the structure plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6,14,15-Dibenzo-1,4-dioxa-8,12-diazacyclopentadeca-5,14-diene: A compound with a similar structure but containing nitrogen atoms instead of arsenic.

    8,11-Dioxa-5,14-diarsaoctadecane: A related compound with a different arrangement of atoms.

Uniqueness

5,14-Diphenyl-8,11-dioxa-5,14-diarsaoctadecane is unique due to the presence of both phenyl groups and arsenic atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

137790-13-7

Molecular Formula

C26H40As2O2

Molecular Weight

534.4 g/mol

IUPAC Name

butyl-[2-[2-[2-[butyl(phenyl)arsanyl]ethoxy]ethoxy]ethyl]-phenylarsane

InChI

InChI=1S/C26H40As2O2/c1-3-5-17-27(25-13-9-7-10-14-25)19-21-29-23-24-30-22-20-28(18-6-4-2)26-15-11-8-12-16-26/h7-16H,3-6,17-24H2,1-2H3

InChI Key

GIWWQXHNJOTSNO-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](CCOCCOCC[As](CCCC)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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